molecular formula C6H5N3O B3022415 4-Methoxypyrimidine-2-carbonitrile CAS No. 94789-37-4

4-Methoxypyrimidine-2-carbonitrile

Cat. No. B3022415
CAS RN: 94789-37-4
M. Wt: 135.12 g/mol
InChI Key: POLUXOCVEJOPOJ-UHFFFAOYSA-N
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Description

4-Methoxypyrimidine-2-carbonitrile is a chemical compound with the CAS Number: 94789-37-4 . It has a molecular weight of 135.13 and a molecular formula of C6H5N3O . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 4-Methoxypyrimidine-2-carbonitrile is represented by the formula C6H5N3O . This indicates that the compound is composed of six carbon atoms, five hydrogen atoms, three nitrogen atoms, and one oxygen atom.


Physical And Chemical Properties Analysis

4-Methoxypyrimidine-2-carbonitrile is a solid substance . It has a molecular weight of 135.12300 , a predicted density of 1.24±0.1 g/cm3 , and a predicted boiling point of 294.0±32.0 °C .

Scientific Research Applications

Pharmaceutical Intermediates

4-Methoxypyrimidine-2-carbonitrile derivatives serve as intermediates in the synthesis of various pharmaceuticals. They participate in multistep reactions to produce final drug candidates. Researchers appreciate their versatility and compatibility with different reaction conditions.

For more information, you can refer to the Sigma-Aldrich page on 4-Methoxypyrimidine-2-carbonitrile . Additionally, a detailed synthesis study can be found in the MDPI article .

Safety and Hazards

4-Methoxypyrimidine-2-carbonitrile is classified as dangerous, with hazard statements H301-H311-H331 . This means it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing, and washing contaminated clothing before reuse .

properties

IUPAC Name

4-methoxypyrimidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c1-10-6-2-3-8-5(4-7)9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLUXOCVEJOPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90529417
Record name 4-Methoxypyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90529417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

94789-37-4
Record name 4-Methoxypyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90529417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-chloro-4-methoxypyrimidine (500 mg, 3.45 mmol) was combined with zinc cyanide (242 mg, 2.07 mmol) and tetrakis (triphenylphosphne)palladium (0) (159 mg, 0.14 mmol) in DMF (10 mL) and the slurry was heated at 80° C. under nitrogen for 6 h. The mixture was cooled to rt, diluted with EtOAc (50 mL) and washed twice with 2N ammonium hydroxide (50 mL). The EtOAc solution was washed with brine (20 mL) and concentrated in vacuo to provide the crude mixture. The crude was then purified by column chromatography (10% EtOAc in hexanes) to afford 4-methoxypyrimidine-2-carbonitrile in 50% yield.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis (triphenylphosphne)palladium (0)
Quantity
159 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
242 mg
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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